

Introduction: A Modern Solvent for Advanced Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-

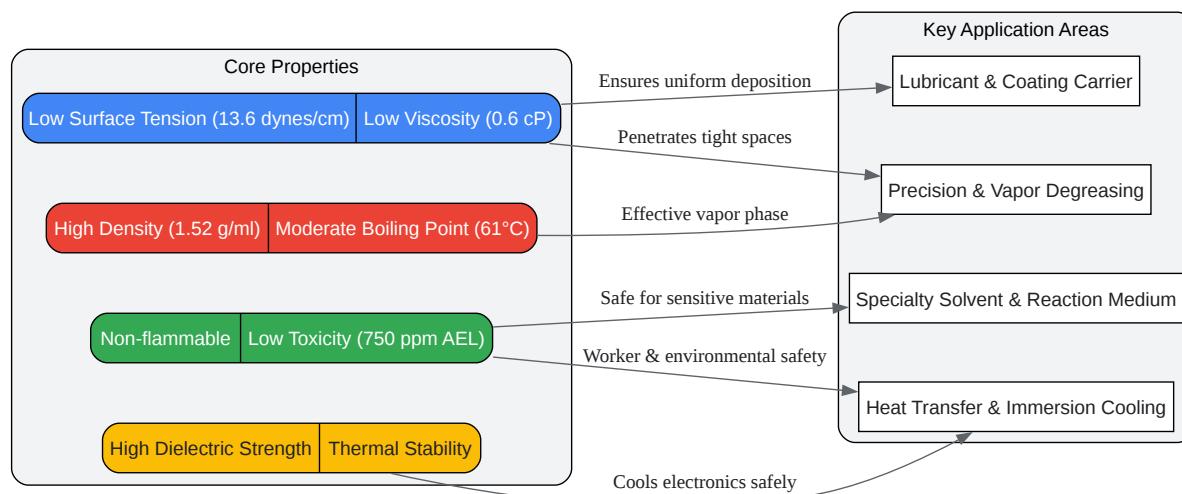
Cat. No.: B3028539

[Get Quote](#)

HFE-7100, chemically known as methoxy-nonafluorobutane ($C_4F_9OCH_3$), is a high-performance hydrofluoroether (HFE) engineered fluid.^[1] It emerged as a critical replacement for ozone-depleting substances (ODSs) like chlorofluorocarbons (CFCs) and compounds with high global warming potential (GWP).^{[2][3]} This guide provides a comprehensive overview of its core physical and chemical properties, offering researchers, scientists, and drug development professionals the technical data and contextual insights necessary for its effective application.

HFE-7100 is not a single compound but a mixture of two inseparable isomers with virtually identical properties: $(CF_3)_2CFCF_2OCH_3$ (CAS No. 163702-08-7) and $CF_3CF_2CF_2CF_2OCH_3$ (CAS No. 163702-07-6).^{[4][5]} This structural reality does not impact its performance, as it is utilized as a neat, consistent fluid.^[5] Its utility spans a wide range of applications, from precision cleaning and heat transfer in the semiconductor industry to serving as a lubricant carrier and a medium for the preservation of biological specimens.^{[2][6][7]} The fluid's unique combination of chemical stability, thermal resistance, non-flammability, and low toxicity underpins its value in sensitive and high-stakes research and development environments.^{[4][8]}

Core Physical and Chemical Properties


The performance of HFE-7100 in any application is a direct consequence of its distinct physical and chemical characteristics. These properties are summarized in the table below, compiled from authoritative technical datasheets.

Property	Value	Units	Conditions	Source(s)
Chemical Formula	C ₄ F ₉ OCH ₃	-	-	[5][9]
Molecular Weight	250	g/mol	-	[2][9]
Appearance	Clear, colorless liquid	-	-	[2][4]
Odor	Slight, ethereal	-	-	[10]
Boiling Point	61	°C	@ 760 mmHg	[4][10]
Freezing/Melting Point	-135	°C	-	[4][10]
Liquid Density	1.51 - 1.53	g/mL	@ 25°C	[2][9]
Vapor Pressure	202	mmHg	@ 25°C	[4][10]
Vapor Density	8.6	-	Air = 1	[10]
Kinematic Viscosity	0.6	cP	@ 23°C	[10]
Surface Tension	13.6	dynes/cm	@ 25°C	[2][4]
Specific Heat	1.2	kJ/kg-K	@ 25°C	[5]
Thermal Conductivity	0.068	W/m·K	@ 25°C	[11]
Heat of Vaporization	119	kJ/kg	At boiling point	[11]
Solubility in Water	< 12	ppmw	-	[2][10]
Solubility of Water in Fluid	95	ppmw	-	[2][4]
Dielectric Constant	7.4	-	@ 1 kHz	[5]

Dielectric Strength	>25	kV	0.1" gap	[2][6]
Volume Resistivity	$>1 \times 10^8$	Ohm·cm	-	[11]

Property Interrelationships and Application Relevance

The utility of HFE-7100 is best understood by examining how its properties interrelate and influence its performance in specific applications.

[Click to download full resolution via product page](#)

Caption: Interrelationship of HFE-7100 properties and their primary applications.

Causality in Performance

- Precision Cleaning: The exceptionally low surface tension and low viscosity are the primary drivers for HFE-7100's efficacy as a cleaning agent.[3][8] These properties allow it to penetrate complex, microscopic geometries to displace particulates, light oils, and fluoropolymers without leaving residues.[4][5] Its moderate boiling point is ideal for vapor degreasing, a process where the solvent is boiled, and the pure, distilled vapor condenses on cooler parts to dissolve contaminants.[3][4]
- Heat Transfer: In pharmaceutical and semiconductor applications, thermal management is critical.[1][12] HFE-7100's non-flammability and high dielectric strength make it a superior choice for cooling electronic components and for use in lyophilizers, where it can operate at temperatures as low as -120°C.[8][12] Its chemical inertness prevents corrosion or reaction with the materials it contacts.[13]
- Lubricant Deposition: As a carrier fluid, HFE-7100's properties ensure that lubricants like fluorocarbons, hydrocarbons, or silicones are deposited in a thin, uniform layer.[4][14] Its controlled evaporation rate allows the carrier to dissipate completely, leaving behind only the desired lubricant film.[10]

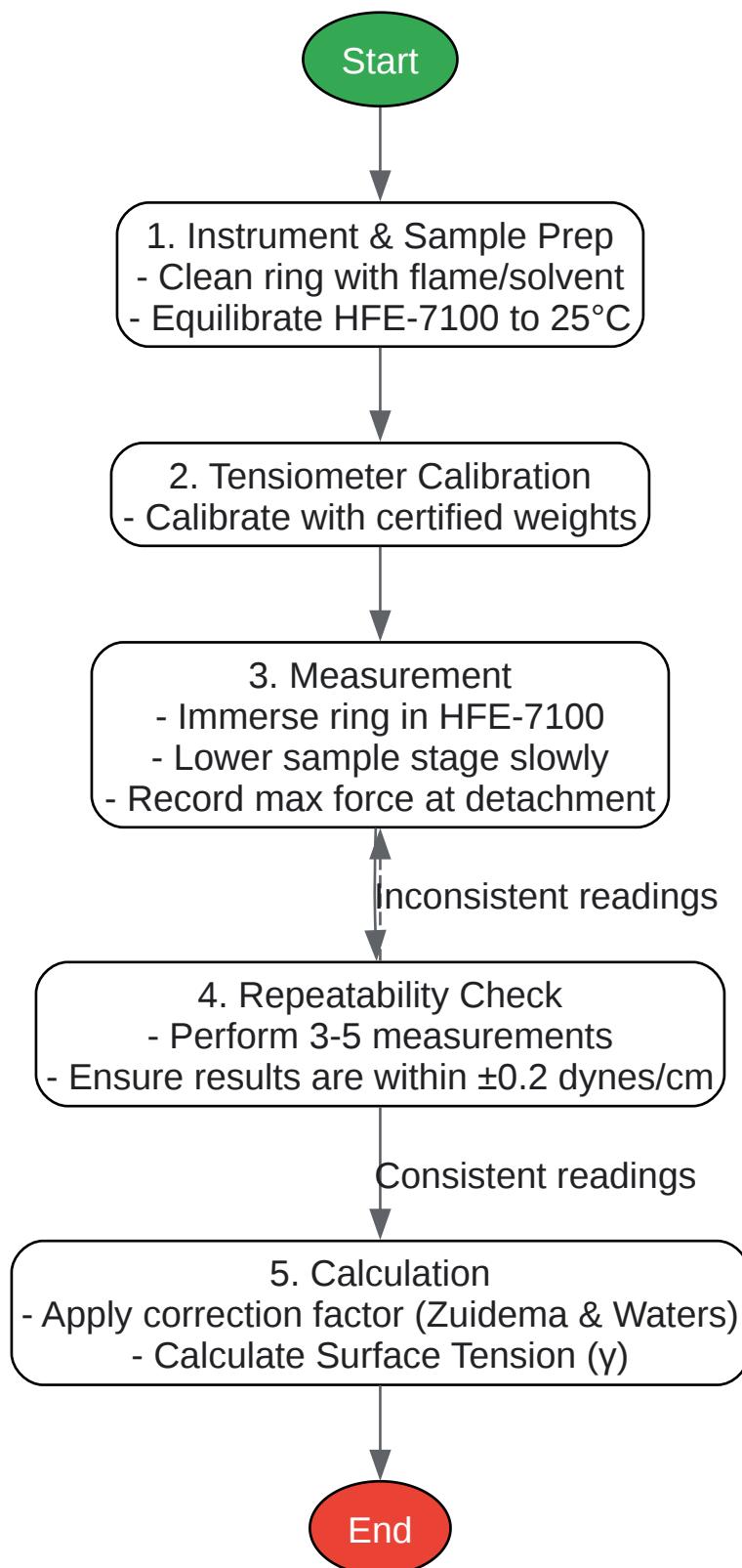
Environmental, Health, and Safety (EHS) Profile

A significant advantage of HFE-7100 is its favorable EHS profile, particularly when compared to legacy solvents.

EHS Parameter	Value / Status	Significance	Source(s)
Ozone Depletion Potential (ODP)	Zero	Does not damage the Earth's ozone layer.	[2][5]
Global Warming Potential (GWP)	297 - 320	Low GWP compared to CFCs and many HFCs.	[1][2][10]
Atmospheric Lifetime	4.1 years	Persists in the atmosphere for a relatively short time.	[2][10]
VOC Status	Exempt	Exempt from the U.S. EPA definition of a Volatile Organic Compound.	[5][8]
Flammability	Non-flammable	No flash point or flammability range in air.	[2][10]
Toxicity	Low; 750 ppm AEL	American Industrial Hygiene Association (AIHA) established an 8-hour time-weighted average exposure guideline of 750 ppm.	[2][4]

The fluid is considered practically non-toxic through inhalation and is not a skin or eye irritant under normal use conditions.[4][15] However, at elevated temperatures (above 300°C), thermal decomposition can occur, potentially forming hazardous by-products like hydrogen fluoride (HF) and perfluoroisobutylene (PFIB).[10][15] Therefore, it is crucial to use the fluid within its specified operating temperatures and ensure adequate ventilation, especially when heating is involved.[10]

Material Compatibility


HFE-7100 exhibits broad compatibility with most materials commonly used in scientific and industrial apparatus.

- Metals: Compatible with most metals, including aluminum, copper, and carbon steel.[4][14] Some surface oxidation of copper has been noted during heat aging.[4][14]
- Plastics: Shows good compatibility with a wide range of plastics, including sensitive materials like polycarbonate and PMMA, especially in short-term exposures.[4] It is compatible with polyethylene, PET, and polypropylene.[14]
- Elastomers: Soft and elastomeric materials should be carefully selected. While compatible with many, some swelling has been observed with PTFE and Silicone Rubber.[4][14] Materials with low levels of extractable plasticizers are recommended for long-term exposure.[4]

Experimental Protocol: Determination of Surface Tension

To illustrate the rigorous characterization of HFE-7100, a standard methodology for determining one of its key properties—surface tension—is provided. This protocol is based on the Du Noüy ring method, a classic and reliable technique for measuring the interfacial tension of a liquid.

Principle: The force required to detach a platinum-iridium ring from the surface of the liquid is measured. This force is directly proportional to the surface tension of the liquid. The choice of a platinum-iridium alloy is critical due to its chemical inertness and high wettability, ensuring a consistent contact angle.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3M Novec 7100 Engineered Fluid-HOSCIEN TECHNOLOGY (TIANJIN) CO., LTD. [en.hoscien.com]
- 2. chempoint.com [chempoint.com]
- 3. 3m.co.uk [3m.co.uk]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. besttechnologyinc.com [besttechnologyinc.com]
- 6. 3mcanada.ca [3mcanada.ca]
- 7. besttechnologyinc.com [besttechnologyinc.com]
- 8. 3m.com [3m.com]
- 9. hisco.com [hisco.com]
- 10. physics.purdue.edu [physics.purdue.edu]
- 11. HFE-7100 [rhemachem.com]
- 12. acota.co.uk [acota.co.uk]
- 13. scribd.com [scribd.com]
- 14. microcare.com [microcare.com]
- 15. sds.chemtel.net [sds.chemtel.net]
- To cite this document: BenchChem. [Introduction: A Modern Solvent for Advanced Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3028539#hfe-7100-physical-and-chemical-properties-datasheet>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com